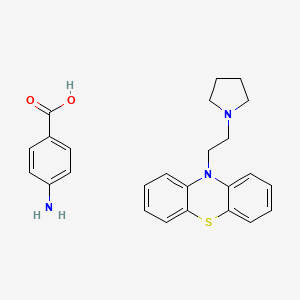
3-Ethoxypropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxypropyl 2-methylprop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, 3-ethoxypropyl ester, is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound is a type of acrylate ester, which is commonly used in the production of polymers and copolymers for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 3-ethoxypropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to achieve high yields and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxypropyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Addition Reactions: The double bond in the acrylate group can participate in various addition reactions, including Michael addition and Diels-Alder reactions.
Common Reagents and Conditions
Polymerization: Benzoyl peroxide, AIBN, heat, or UV light.
Hydrolysis: Water, sulfuric acid, sodium hydroxide.
Addition Reactions: Various nucleophiles and dienes.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: 2-Methylprop-2-enoic acid and 3-ethoxypropanol.
Addition Reactions: Various addition products depending on the reactants used.
Applications De Recherche Scientifique
3-Ethoxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Ethoxypropyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with varying degrees of cross-linking. These polymers can exhibit unique mechanical and chemical properties, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: Another acrylate ester commonly used in the production of polymers and copolymers.
Ethyl acrylate: Similar in structure but with different alkyl groups, leading to variations in properties and applications.
Butyl acrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness
3-Ethoxypropyl 2-methylprop-2-enoate is unique due to its specific alkyl group, which imparts distinct properties to the resulting polymers. The presence of the ethoxypropyl group can enhance the flexibility, adhesion, and hydrophobicity of the polymers, making them suitable for specialized applications .
Propriétés
Numéro CAS |
109-14-8 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-ethoxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-11-6-5-7-12-9(10)8(2)3/h2,4-7H2,1,3H3 |
Clé InChI |
QKOGQKOMPJPHIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


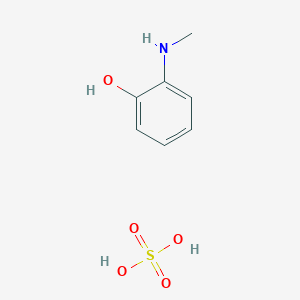
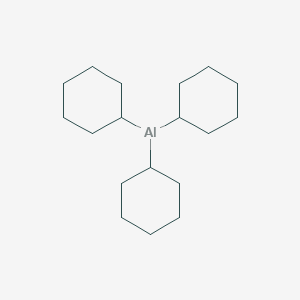
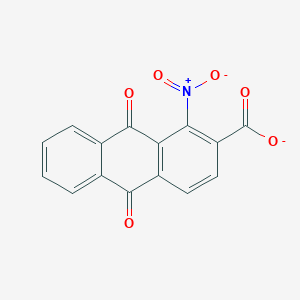
![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)


![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)
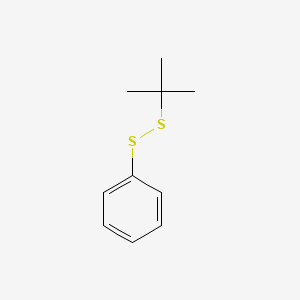



![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
